molecular formula C8H12N2O B589142 2-Hexenamide,  2-cyano-5-methyl- CAS No. 143420-53-5

2-Hexenamide, 2-cyano-5-methyl-

Cat. No.: B589142
CAS No.: 143420-53-5
M. Wt: 152.197
InChI Key: JYXALHBTQPXYHF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted amides and nitriles.

Mechanism of Action

The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: Similar in structure but lacks the hexenamide moiety.

    2-Cyano-3-methylbutyramide: Similar nitrile and amide functionalities but different carbon chain length.

    2-Cyano-4-methylpentanamide: Similar structure with a different position of the methyl group.

Uniqueness

2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group with a hexenamide moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

143420-53-5

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

2-cyano-5-methylhex-2-enamide

InChI

InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11)

InChI Key

JYXALHBTQPXYHF-UHFFFAOYSA-N

SMILES

CC(C)CC=C(C#N)C(=O)N

Synonyms

2-Hexenamide, 2-cyano-5-methyl-

Origin of Product

United States

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